(2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride
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Overview
Description
(2,5-Dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H11N3·2HCl and a molecular weight of 198.09 g/mol. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Scientific Research Applications
(2,5-Dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride has several scientific research applications. It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The compound is also utilized in the study of biological systems, where it serves as a probe to investigate enzyme activities and receptor binding
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .
Mode of Action
Imidazole derivatives are generally known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-dimethyl-1H-imidazole with formaldehyde, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include the use of reducing agents such as sodium cyanoborohydride or sodium borohydride, and the reaction is usually carried out in an acidic medium.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and continuous monitoring to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of imidazole derivatives with different functional groups.
Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can yield a variety of substituted imidazoles depending on the nucleophile used.
Comparison with Similar Compounds
(2,5-Dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride is similar to other imidazole derivatives, such as 2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride and 2-(4-methyl-1H-imidazol-5-yl)ethanamine dihydrochloride. it is unique in its specific substitution pattern and the presence of the dihydrochloride salt, which affects its solubility and reactivity. These differences make it suitable for specific applications where other imidazole derivatives may not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it an important tool in organic synthesis, biological studies, and material science. Further research and development may uncover additional uses and benefits of this compound in various fields.
Properties
IUPAC Name |
(2,5-dimethyl-1H-imidazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKHMKKRIBOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137970-46-6 |
Source
|
Record name | 1-(2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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